molecular formula C24H13Cl3N2O3 B11520739 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

Cat. No.: B11520739
M. Wt: 483.7 g/mol
InChI Key: LXMRFASCJHLRDY-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with 3-chlorobenzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,4-dichlorophenyl)furan-2-carboxamide
  • N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,6-dichlorophenyl)furan-2-carboxamide

Uniqueness

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds

Properties

Molecular Formula

C24H13Cl3N2O3

Molecular Weight

483.7 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H13Cl3N2O3/c25-14-3-1-2-13(10-14)24-29-19-12-16(5-7-21(19)32-24)28-23(30)22-9-8-20(31-22)17-11-15(26)4-6-18(17)27/h1-12H,(H,28,30)

InChI Key

LXMRFASCJHLRDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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